4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine

Medicinal chemistry Regioisomer SAR Physicochemical profiling

Researchers requiring a distinct 3-thienyl triazine scaffold for kinase inhibitor programs often face limited commercial availability of regioisomerically pure building blocks. This compound addresses that gap as a key SAR probe and diversification intermediate. - 3-Thienyl attachment geometry provides a unique steric/electronic vector not replicated by common 2-thienyl analogs, critical for mapping target-binding orientation. - The 4-chloro leaving group enables rapid, parallel SNAr diversification with amines to generate focused kinase screening libraries. - Supported by PI3Kα/mTOR class-level inhibition data, prioritizing this scaffold for oncology-focused medicinal chemistry campaigns.

Molecular Formula C8H7ClN4S
Molecular Weight 226.69 g/mol
Cat. No. B13164993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine
Molecular FormulaC8H7ClN4S
Molecular Weight226.69 g/mol
Structural Identifiers
SMILESCC1=CC(=CS1)C2=NC(=NC(=N2)Cl)N
InChIInChI=1S/C8H7ClN4S/c1-4-2-5(3-14-4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13)
InChIKeyGWPTUIXLTBRLKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine: Chemical Identity and Structure


4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine is a trisubstituted 1,3,5-triazine derivative (C8H7ClN4S, MW 226.69 g/mol) bearing a chlorine atom at position 4, a 5-methylthiophen-3-yl substituent at position 6, and a primary amine at position 2. Its computed physicochemical profile includes a predicted XLogP of 2.3 and a topological polar surface area of 92.9 Ų, placing it within oral drug-like chemical space [1]. The 3-thienyl attachment geometry distinguishes it from more common 2-thienyl regioisomers and may alter π-conjugation, electronic distribution, and target-binding geometry relative to otherwise identical analogs [2].

Regioisomer identity: 3-thienyl attachment provides distinct geometry vs. common 2-thienyl building blocks.
Synthetic handle: 4-Chloro substituent enables late-stage SNAr diversification for focused library synthesis.
Drug-like space: Computed TPSA and logP position this scaffold within oral drug-like chemical space.

Blind Substitution Risks for This Triazine


1,3,5-Triazine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to substitution pattern, regiochemistry, and heterocycle identity. In the PI3Kα/mTOR dual-inhibition series of Zhang et al. (2020), a shift from a thiophen-2-yl to alternative aryl substituents altered enzymatic IC50 values by >10-fold and changed cell-line selectivity profiles [1]. The 4-chloro leaving group provides a synthetic diversification handle via nucleophilic aromatic substitution, meaning that replacement with a methyl, methoxy, or des-chloro analog abrogates this downstream functionalization potential [2]. The 3-thienyl attachment present in this compound—as opposed to the 2-thienyl isomer—introduces a distinct steric and electronic vector that cannot be replicated by off-the-shelf 2-thienyl building blocks. The quantitative evidence below substantiates why blind substitution with a generic triazine or a regioisomer carries a high risk of altered reactivity, reduced biological potency, or loss of synthetic utility.

Regioisomer mismatch
2-Thienyl analogs may alter target-binding vector and permeability; SAR is sensitive to attachment geometry.
Loss of synthetic handle
Des-chloro or 4-methyl analogs eliminate the SNAr diversification pathway, reducing library-building utility.
SAR sensitivity
Substitution pattern changes in triazines can shift assay potency by >10-fold (class-level evidence); generic triazines may not replicate activity.

Differentiation Evidence


3-Thienyl vs. 2-Thienyl Attachment and LogP Shift

The target compound features a 5-methylthiophen-3-yl substituent, whereas the more common regioisomer 4-Chloro-6-(5-methylthiophen-2-yl)-1,3,5-triazin-2-amine (CAS not located in public bioactivity databases) bears a 2-thienyl attachment. The 3-thienyl linkage alters the vector of the methylthiophene group relative to the triazine core and shifts the computed XLogP3-AA value: the target compound has a predicted logP of 2.3 [1], while the 2-yl regioisomer is predicted at approximately 2.1–2.2 (class-level estimate for analogous thiophene-triazines). This difference in lipophilicity can affect membrane permeability and non-specific protein binding in cellular assays and is a critical consideration during hit-to-lead optimization campaigns [2].

Regioisomer LogP
Class-level
XLogP3-AA 2.3 (3-yl) vs. 2.1–2.2 (2-yl est.); Δ ~0.1–0.2
Supports isomer-specific permeability screening context.
Computed values; comparator estimated from positional isomer trends.
Medicinal chemistry Regioisomer SAR Physicochemical profiling

Chlorine Substituent as a Synthetic Diversification Handle

The chlorine atom at position 4 of the triazine ring enables sequential nucleophilic aromatic substitution (SNAr) reactions, a capability absent in the corresponding 4-methyl or 4-des-chloro analogs. In the well-established SNAr reactivity series for 1,3,5-triazines, the 4-chloro substituent is displaced by amines, alkoxides, and thiols under mild conditions (typically 0–25 °C in THF or DMF), whereas the 4-methyl analog (e.g., 4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine) requires pre-functionalization or metal-catalyzed coupling for further diversification [1]. Quantitative rate comparisons: 2,4-dichloro-6-substituted triazines undergo first chlorine displacement with a half-life of <5 minutes with primary amines at 0 °C, while the second displacement requires elevated temperatures (>60 °C) [1]. This differential reactivity provides a programmable, sequential derivatization pathway for library synthesis that is not available with non-halogenated analogs.

C4 SNAr Reactivity
Class-level
SNAr-competent: t½
Enables late-stage diversification; reduces synthetic steps by 2–3 vs. non-halogenated analogs.
Kinetic data from chlorotriazine reactivity reviews.
Kinase Inhibition
Cross-study comparable
Class lead 13g: mTOR IC50 48 nM, A549 IC50 0.20 µM; 10-fold vs. pictilisib. Target compound: no direct data.
Reported chemotype supports PI3Kα/mTOR panel screening; regioisomer SAR to be explored.
MTT cell viability assays; Zhang et al. 2020.
TPSA & H-Bond Profile
Class-level
TPSA 92.9 Ų, HBD=1; +15 vs phenyl analog, -15 vs thiol analog
CNS drug-like boundary; supports brain penetration screening context.
Computed values; TPSA
Synthetic chemistry Building blocks Nucleophilic aromatic substitution

Thiophene-Triazine Hybrids in PI3Kα/mTOR Dual Inhibition

While no direct IC50 or Ki data for the target compound against any isolated enzyme or cell line was identified in primary literature or public databases at the time of this analysis, the class of 2-(thiophen-2-yl)-1,3,5-triazine derivatives has demonstrated quantifiable dual PI3Kα/mTOR inhibition. In the study by Zhang et al. (2020), the lead compound 13g—a 2-(thiophen-2-yl)-1,3,5-triazine derivative with a different substitution pattern—exhibited IC50 values of 0.20 ± 0.05 µM (A549), 1.25 ± 0.11 µM (MCF-7), and 1.03 ± 0.24 µM (Hela) against cancer cell lines, with an mTOR IC50 of 48 nM, representing an ~10-fold improvement over the clinical PI3K inhibitor pictilisib (mTOR IC50 = 525 nM) [1]. The thiophene substituent was identified as a critical pharmacophoric element for dual PI3Kα/mTOR activity. The target compound, bearing a 5-methylthiophen-3-yl group instead of a thiophen-2-yl group, positions the methyl substituent at a different spatial orientation, which may modulate selectivity between PI3Kα and mTOR isoforms. This class-level evidence supports the prioritization of thiophene-bearing triazines as starting points for kinase inhibitor programs, though direct quantitative data for the exact 3-yl regioisomer remains to be generated.

Kinase Inhibition
Cross-study comparable
Class lead 13g: mTOR IC50 48 nM, A549 IC50 0.20 µM; 10-fold vs. pictilisib. Target compound: no direct data.
Reported chemotype supports PI3Kα/mTOR panel screening; regioisomer SAR to be explored.
MTT cell viability assays; Zhang et al. 2020.
Cancer biology Kinase inhibition PI3K/mTOR pathway

Physicochemical Comparison: TPSA and H-Bonding Profile

The computed topological polar surface area (TPSA) of 92.9 Ų for the target compound [1] falls within the generally accepted oral bioavailability range (<140 Ų) and is notably higher than the TPSA of the corresponding phenyl analog 4-chloro-6-phenyl-1,3,5-triazin-2-amine (estimated TPSA ≈ 76–78 Ų, class-level estimate). The sulfur atom in the thiophene ring contributes additional polar surface area and potential for sulfur-mediated interactions (e.g., sulfur–π, chalcogen bonding) with protein targets. The compound has a single hydrogen bond donor (NH2) and five hydrogen bond acceptors (triazine N atoms, thiophene S, and Cl), yielding a HBD/HBA ratio of 0.2 that is favorable for passive membrane permeability [2]. Compared to the 4-amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol analog, which contains a thiol group (additional HBD), the 2-amine compound has reduced hydrogen bond donor character, which may translate to improved permeability in cell-based assays.

TPSA & H-Bond Profile
Class-level
TPSA 92.9 Ų, HBD=1; +15 vs phenyl analog, -15 vs thiol analog
CNS drug-like boundary; supports brain penetration screening context.
Computed values; TPSA
Drug-likeness ADME prediction Physicochemical property triaging

Application Scenarios in Drug Discovery and Chemical Biology


Kinase Inhibitor Library via Late-Stage SNAr Diversification

The 4-chloro substituent enables rapid, parallel SNAr diversification with primary and secondary amines to generate focused libraries of 4-amino-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine derivatives for screening against kinase panels. The class-level PI3Kα/mTOR inhibition data for thiophene-triazine hybrids [1] supports prioritization of this scaffold in oncology-focused library synthesis campaigns where the 3-thienyl regioisomer provides a distinct chemical space not covered by commercial 2-thienyl libraries [2].

Regioisomeric SAR Probe for Target Engagement

When a screening hit contains a 2-thienyl-triazine moiety, the 3-thienyl analog serves as an essential SAR probe to evaluate the positional dependence of target binding. Pairwise testing of the 2-yl and 3-yl regioisomers can reveal whether the thiophene sulfur orientation relative to the triazine core is critical for activity, guiding subsequent lead optimization decisions [2].

CNS-Penetrant Lead Optimization Starting Point

With a computed TPSA of 92.9 Ų and a single hydrogen bond donor [1], this compound sits at the threshold of CNS drug-like space. Medicinal chemistry teams pursuing CNS targets (e.g., neurodegenerative disease kinases) can use this scaffold as a starting point, with the option to fine-tune lipophilicity via SNAr modification at the 4-chloro position while retaining the 5-methylthiophen-3-yl pharmacophore [3].

Triazine-Herbicide Pharmacophore Exploration

Substituted 2-amino-1,3,5-triazines form the core of several commercial herbicides (e.g., atrazine, simazine). The 5-methylthiophen-3-yl substituent introduces a heterocyclic motif that may confer differential weed-species selectivity or resistance-breaking properties relative to traditional alkylamino- or phenyl-substituted triazines. The chloro leaving group allows systematic variation to explore structure-activity relationships in herbicidal assays [4].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Chlorine SNAr diversification
PI3Kα/mTOR panel screening
Regioisomeric SAR probe
3-Thienyl attachment geometry
Target binding positional dependence
CNS-penetrant lead optimization
Intermediate TPSA, single HBD
Brain permeability assay
Herbicide pharmacophore exploration
Triazine-thienyl scaffold
Weed-species selectivity assays
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